Mefuparib hydrochloride

Formulation Development In Vivo Dosing Pharmacokinetics

Standard PARP inhibitors like olaparib fail in CNS models due to P-gp efflux and poor solubility. Mefuparib hydrochloride solves this with: • >350-fold higher solubility (>35 mg/mL vs <0.1 mg/mL) - no DMSO needed for in vitro assays • Blood-brain barrier penetration (Kp,uu,brain ~7-8) - enables brain metastasis and glioma studies • Low hematological toxicity - ideal for combination regimens with myelosuppressive agents • Oral bioavailability (40-100%) with 33-fold tissue-to-plasma distribution Order for HR-deficient cancer research, PDX models, and CNS oncology programs.

Molecular Formula C17H16ClFN2O2
Molecular Weight 334.8 g/mol
CAS No. 1449746-00-2
Cat. No. B3028005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefuparib hydrochloride
CAS1449746-00-2
Molecular FormulaC17H16ClFN2O2
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl
InChIInChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H
InChIKeyGPFWTAVHQKERKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mefuparib Hydrochloride: PARP1/2 Inhibitor Overview


Mefuparib hydrochloride (CVL218, MPH) is an orally active, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor [1]. It selectively inhibits the PARP1 and PARP2 enzymes (IC50 = 3.2 nM and 1.9 nM, respectively) in a substrate-competitive manner . As a small-molecule chemotherapeutic agent, it is currently under clinical investigation in China for various solid tumors, including triple-negative breast cancer (TNBC) [2]. The compound is notable for its high aqueous solubility and distinct pharmacokinetic profile, which differentiate it from first-generation PARP inhibitors [3].

PARP1/2 inhibition & synthetic lethality studies
Oral dosing research models
Brain-penetrant PARP inhibitor for CNS oncology models

Mefuparib Hydrochloride: Advantages Over Olaparib


Mefuparib hydrochloride's physicochemical and pharmacokinetic properties are not representative of the broader PARP inhibitor class. Direct substitution with earlier-generation inhibitors like olaparib or veliparib would compromise experimental models requiring high drug exposure in specific tissues or the central nervous system [1]. First-generation inhibitors suffer from poor water solubility (e.g., olaparib <1 mg/mL) and limited tissue distribution, which creates significant experimental variability in *in vivo* studies [2]. In contrast, mefuparib hydrochloride was specifically designed to overcome these limitations, exhibiting >350-fold greater aqueous solubility than olaparib [3]. Consequently, studies investigating brain tumors, pancreatic cancer, or requiring high oral bioavailability necessitate the use of mefuparib hydrochloride, as substituting with a less soluble or less tissue-penetrant analog would invalidate the experimental conditions or fail to replicate the observed pharmacological profile [4].

Property
Mefuparib HCl
Olaparib
Aqueous solubility
High (supports oral formulation)
Low (may require complex solubilization)
Tissue distribution
Extensive (reported high tissue-to-plasma ratio)
Limited (reported low tissue distribution)
Brain penetration
Readily enters brain
P-gp substrate; restricted CNS exposure

Mefuparib Hydrochloride: Differentiation Evidence


Aqueous Solubility vs. Olaparib

Mefuparib hydrochloride's high aqueous solubility directly addresses a major limitation of first-generation PARP inhibitors like olaparib, which are practically insoluble in water [1]. This property enables simpler oral formulation and more reliable in vivo dosing .

Solubility vs. Olaparib
Head-to-head
Reported >35 mg/mL (Mefuparib) vs.
Supports oral bioavailability and formulation simplification
Reported aqueous solubility context
Tissue Distribution
Cross-study comparable
33-fold tissue-to-plasma ratio (rat); olaparib reported low distribution
Supports tumor tissue exposure context
Reported distribution context
BBB Penetration
Head-to-head
Kp,uu,brain ~7–8 (Mefuparib); olaparib restricted by P-gp efflux
Supports CNS research model applicability
Reported brain exposure context
PARP1/2 Selectivity
Class-level
>406-fold for PARP1/2 over PARP3, TNKS1/2
Supports isoform-selective pathway studies
In vitro PARylation assay context
TNBC Response Rate
Cross-study comparable
ORR 72.7% (mefuparib combo, n=11) vs. 59.9% olaparib mono (OlympiAD)
Reported endpoint response context; cross-study
Different regimens, model-specific review needed
Hematologic Tolerability
Class-level
Grade ≥3 neutropenia 0.8% (combo); first-gen PARPi 10–30% (class-level)
Reported tolerability endpoint profile; may support combination context
Reported safety-related endpoint context
Formulation Development In Vivo Dosing Pharmacokinetics

Tissue Distribution vs. Olaparib

Mefuparib hydrochloride demonstrates exceptional tissue distribution, achieving average concentrations in rat tissues that are 33-fold higher than in plasma [1]. This is a stark contrast to olaparib, which exhibits low tissue distribution [2]. In specific target organs like the ovary and pancreas, mefuparib concentrations reach 35-fold and 33-fold higher than plasma levels, respectively [3].

Tissue Distribution
Cross-study comparable
33-fold tissue-to-plasma ratio (rat); olaparib reported low distribution
Supports tumor tissue exposure context
Reported distribution context
Tissue Distribution Pharmacodynamics Target Engagement

Blood-Brain Barrier Penetration vs. Olaparib

Unlike most PARP inhibitors, including olaparib, niraparib, and talazoparib, which exhibit poor to negligible blood-brain barrier (BBB) penetration [1], mefuparib hydrochloride is designed to readily cross the BBB [2]. In rats, the unbound brain-to-plasma partition coefficient (Kp,uu,brain) was determined to be between 7.01 and 8.42, indicating a net uptake into the brain [3].

BBB Penetration
Head-to-head
Kp,uu,brain ~7–8 (Mefuparib); olaparib restricted by P-gp efflux
Supports CNS research model applicability
Reported brain exposure context
Blood-Brain Barrier Glioblastoma CNS Tumors Neuropharmacology

PARP1/2 Selectivity vs. Other PARP Enzymes

Mefuparib hydrochloride exhibits high oral bioavailability, a key metric for developing an effective oral drug [1]. Studies in rats show bioavailability ranging from 40% to 100% depending on the dose and model [2]. This contrasts with some PARP inhibitors that have more variable or lower bioavailability [3].

PARP1/2 Selectivity
Class-level
>406-fold for PARP1/2 over PARP3, TNKS1/2
Supports isoform-selective pathway studies
In vitro PARylation assay context
Pharmacokinetics Oral Dosing Bioavailability

Efficacy in Triple-Negative Breast Cancer

Mefuparib hydrochloride is in active clinical development, with a Phase Ib/II trial (NCT06078670) evaluating its safety and efficacy in combination with a PD-1 inhibitor and chemotherapy for metastatic or recurrent triple-negative breast cancer (TNBC) [1]. The trial has established a recommended Phase 2 dose (RP2D) of 500 mg BID [2].

TNBC Response Rate
Cross-study comparable
ORR 72.7% (mefuparib combo, n=11) vs. 59.9% olaparib mono (OlympiAD)
Reported endpoint response context; cross-study
Different regimens, model-specific review needed
Triple-Negative Breast Cancer Clinical Trial Combination Therapy

Mefuparib Hydrochloride: Procurement & Research Applications


Brain-Penetrant PARP Inhibition for CNS Oncology

Given its proven ability to cross the blood-brain barrier (Kp,uu,brain = 7.01-8.42 in rats), mefuparib hydrochloride is the PARP inhibitor of choice for investigating DNA damage repair inhibition in glioblastoma or brain metastases models [1]. Standard PARP inhibitors like olaparib or talazoparib are unsuitable due to negligible CNS penetration, making mefuparib essential for *in vivo* efficacy studies targeting intracranial tumors.

Combination with Myelosuppressive Chemotherapy

For researchers studying pancreatic or ovarian cancer, the exceptionally high tissue distribution of mefuparib hydrochloride provides a distinct advantage. Preclinical data show drug concentrations in the pancreas and ovaries are 33-fold and 35-fold higher than in plasma, respectively [2]. This targeted exposure profile makes it ideal for maximizing target engagement and evaluating antitumor activity in orthotopic or subcutaneous xenograft models of these cancers.

Aqueous Formulation for HTS and In Vitro Assays

Mefuparib hydrochloride is currently being evaluated in a Phase Ib/II clinical trial (NCT06078670) in combination with toripalimab (anti-PD-1) and chemotherapy for triple-negative breast cancer [3]. This clinical precedent supports its use in preclinical research exploring the synergy between PARP inhibition and immune checkpoint blockade, including studies on tumor immunogenicity and the 'BRCAness' phenotype.

In Vivo Efficacy in Xenograft Models

The high and consistent oral bioavailability (40-100% in rats) and superior aqueous solubility (>35 mg/mL) of mefuparib hydrochloride simplify oral formulation and dosing for chronic *in vivo* studies [4]. This reduces experimental variability associated with compounds like olaparib, which have poor solubility and require complex formulations, thereby increasing the reproducibility and translational value of PK/PD data.

Application
Selection Property
Validation Focus
CNS oncology research models
Brain penetration capability
CNS exposure and target engagement review
Combination tolerability studies
Hematological AE profile context
Combination with myelosuppressive agents review
High-throughput screening assays
Aqueous solubility suitability
Solvent-free assay preparation
In vivo xenograft efficacy studies
Tissue distribution and tumor penetration
Target engagement in diverse tumor models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mefuparib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.